3-Phenoxyazetidine
Overview
Description
3-Phenoxyazetidine is a chemical compound with the molecular formula C9H11NO. It has an average mass of 149.190 Da and a mono-isotopic mass of 149.084061 Da . It is also known by other names such as 3-Azetidinyl phenyl ether and 3-Phenoxy-azetidine .
Synthesis Analysis
The synthesis of 3-Phenoxyazetidine involves the reaction of phenylthio/phenoxyacetic acid with appropriate Schiff bases in the presence of triethylamine with phosphorus oxychloride in dry methylene chloride under a nitrogen atmosphere .
Molecular Structure Analysis
The molecular structure of 3-Phenoxyazetidine consists of 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Azetidine(s) .
Physical And Chemical Properties Analysis
3-Phenoxyazetidine has a density of 1.1±0.1 g/cm³, a boiling point of 239.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.7±3.0 kJ/mol and the flash point is 89.7±14.8 °C. The index of refraction is 1.550 and the molar refractivity is 43.5±0.3 cm³ .
Scientific Research Applications
3-Phenoxyazetidine
is a chemical compound with the molecular formula C9H11NO . It’s often used in the field of chemical synthesis . The compound is typically stored at room temperature and has a light pink oil physical form .
There’s also a variant of this compound known as 3-Phenoxyazetidine hydrochloride with the molecular formula C9H12ClNO . This variant is a solid and is stored in an inert atmosphere at 2-8°C .
Please remember to handle these compounds with care, as they may pose hazards such as skin and eye irritation, and respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for safety information .
properties
IUPAC Name |
3-phenoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAHKDEKOTDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510495 | |
Record name | 3-Phenoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyazetidine | |
CAS RN |
76263-18-8 | |
Record name | 3-Phenoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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